Mefenidil

Description

See also: Mefenidil Fumarate (active moiety of).

Structure

3D Structure

Properties

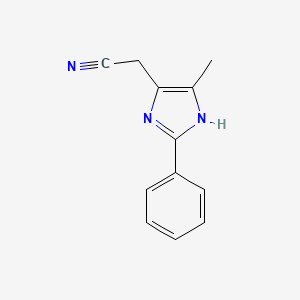

IUPAC Name |

2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRQRKIYHATFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206991 | |

| Record name | Mefenidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58261-91-9 | |

| Record name | Mefenidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58261-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058261919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefenidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEFENIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74WY8560J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mefenamic Acid's Mechanism of Action in Neuroinflammation: An In-depth Technical Guide

Executive Summary: Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, demonstrates significant potential in mitigating neuroinflammation through a multifaceted mechanism of action. Beyond its classical role as a non-selective cyclooxygenase (COX) inhibitor, mefenamic acid uniquely targets key inflammatory pathways implicated in neurodegenerative diseases. Notably, it directly inhibits the NLRP3 inflammasome, a central driver of interleukin-1β (IL-1β) maturation, and modulates microglial activation by suppressing critical signaling cascades such as the ERK1/2 and p38 MAPK pathways. Evidence from numerous preclinical models of Alzheimer's disease, ischemic stroke, and sepsis-induced neuroinflammation reveals its capacity to reduce pro-inflammatory cytokine production, limit excitotoxicity, decrease oxidative stress, and ultimately confer neuroprotection, leading to improved cognitive and functional outcomes. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways.

Core Mechanisms of Action

Mefenamic acid's neuroprotective effects stem from its ability to influence multiple, interconnected pathways involved in the neuroinflammatory response. While its action as a COX inhibitor is well-established, its more profound impact in the central nervous system appears to be driven by non-canonical, COX-independent mechanisms.

Canonical NSAID Action: Cyclooxygenase (COX) Inhibition

Like other NSAIDs, mefenamic acid's primary mechanism involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][4] In the context of neuroinflammation, COX-2 expression is upregulated and contributes to the degenerative process through the production of pro-inflammatory prostaglandins and reactive oxygen species (ROS). By inhibiting COX enzymes, mefenamic acid reduces the synthesis of these prostaglandins in peripheral tissues and, potentially, within the central nervous system, thereby dampening the inflammatory cascade.

NLRP3 Inflammasome Inhibition

A critical and distinguishing mechanism of mefenamic acid in neuroinflammation is its ability to inhibit the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated by pathogens or sterile danger signals (such as amyloid-beta), triggers the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are potent drivers of inflammation and cell death.

Mefenamic acid and other fenamates have been shown to inhibit NLRP3 activation independently of their COX activity. This inhibition is mediated, at least in part, by blocking volume-regulated anion channels (VRAC), which prevents the ion fluxes (specifically chloride efflux) necessary for inflammasome assembly. By preventing NLRP3 activation, mefenamic acid effectively halts the production of mature IL-1β, a key cytokine in neurodegenerative disease pathology.

References

The Synthesis and Purification of Mefenamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). This document details the prevalent synthetic routes, with a focus on the Ullmann condensation, and outlines standard purification protocols, including recrystallization. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental procedures are provided.

Synthesis of Mefenamic Acid

The most common and industrially significant method for synthesizing mefenamic acid is the Ullmann condensation reaction.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation Route

The primary synthetic pathway involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline in the presence of a copper catalyst and an acid-binding agent.[3][4][5]

Reaction Scheme:

Caption: Ullmann condensation synthesis of mefenamic acid.

Experimental Protocol: Ullmann Condensation

This protocol is a synthesis of procedures described in the literature.

Materials:

-

2-Chlorobenzoic acid

-

2,3-Dimethylaniline

-

Anhydrous potassium carbonate (or sodium carbonate)

-

Copper sulfate (or other copper catalyst)

-

Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorobenzoic acid and a suitable acid-binding agent like potassium carbonate to dimethylformamide (DMF).

-

Addition of Reactants: To the stirred mixture, add 2,3-dimethylaniline and a catalytic amount of a copper salt, such as anhydrous cupric sulfate.

-

Condensation Reaction: Heat the reaction mixture to a temperature of 120-130°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled. The intermediate salt of mefenamic acid is often precipitated.

-

Acidification: The intermediate is then treated with an acid, such as hydrochloric acid, to precipitate the crude mefenamic acid.

-

Isolation: The crude product is collected by filtration, washed with water to remove inorganic salts, and then dried.

Alternative Synthesis Approaches

While the Ullmann condensation is predominant, other methods have been explored. One patented method involves using manganese powder or a manganese salt as the catalyst instead of copper. Another approach starts with 2-nitroacetanilide, which is reduced to 2-aminoacetanilide, followed by diazotization and coupling with 2,3-dimethylaniline to yield mefenamic acid.

Purification of Mefenamic Acid

Crude mefenamic acid obtained from synthesis contains unreacted starting materials and by-products. Therefore, purification is a critical step to achieve the desired pharmaceutical-grade purity.

Recrystallization

Recrystallization is the most common method for the purification of mefenamic acid. The choice of solvent system is crucial for obtaining high purity and yield.

Purification Workflow:

Caption: General workflow for the purification of mefenamic acid.

Experimental Protocol: Recrystallization

The following is a general procedure for the recrystallization of mefenamic acid based on reported methods.

Materials:

-

Crude mefenamic acid

-

Solvent system (e.g., Tetrahydrofuran (THF), isopropyl acetate, and water; or isopropyl alcohol and water)

-

Activated charcoal (optional)

Procedure:

-

Dissolution: Dissolve the crude mefenamic acid (e.g., 3.5 g) in a minimal amount of a suitable hot solvent or solvent mixture (e.g., 20 ml of THF heated at 45°C).

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. In some procedures, the drug solution is poured into a larger volume of an anti-solvent (e.g., water) to precipitate the crystals.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified mefenamic acid crystals, for instance, at 45°C for 12 hours, to remove residual solvent.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of mefenamic acid.

Table 1: Synthesis Yields and Reaction Conditions

| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ullmann Condensation | o-Chlorobenzoic acid, 2,3-Dimethylaniline | Copper-based | DMF | 120-130 | ~85 | |

| Ullmann Condensation | o-Chlorobenzoic acid, 2,3-Dimethylaniline | Manganese acetate | DMF/Toluene | 120-130 | 94.8 | |

| Derivative Synthesis | Mefenamic acid, Thiosemicarbazide | H₂SO₄ | Ethanol | Reflux | 87 |

Table 2: Physical and Purity Data of Mefenamic Acid

| Property | Value | Method | Reference |

| Melting Point | 230-235°C | DSC | |

| Melting Point (Derivative) | 198-199°C | Melting Point Apparatus | |

| Purity (Titration) | >99% | Titration | |

| Impurity A (2,3-Dimethylaniline) | <0.1% | HPLC | |

| Impurity C (2-Chlorobenzoic Acid) | <0.1% | HPLC | |

| Impurity D (Benzoic Acid) | <0.1% | HPLC |

Table 3: Recrystallization Solvent Systems

| Solvent System | Ratio (v/v) | Reference |

| THF / Isopropyl acetate / Water | - | |

| Isopropyl alcohol / Water | 40:60 | |

| Ethanol | - | |

| N,N-Dimethylformamide | - |

Conclusion

The synthesis of mefenamic acid via the Ullmann condensation of 2-chlorobenzoic acid and 2,3-dimethylaniline remains the most established and efficient method. Subsequent purification by recrystallization using appropriate solvent systems is crucial for achieving the high purity required for pharmaceutical applications. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and purification techniques can lead to improved yields, higher purity, and more environmentally friendly processes.

References

Pharmacokinetics and bioavailability of Mefenamic acid in rodent models

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Mefenamic Acid in Rodent Models

Introduction

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) from the anthranilic acid derivative class, commonly known as fenamates.[1] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties, which are primarily mediated through the inhibition of prostaglandin synthesis.[2][3][4] The study of its pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME) of a compound—and bioavailability in rodent models is a critical component of preclinical drug development. These studies provide essential data to guide clinical trial design, establish safety profiles, and optimize drug delivery systems.[5] This guide offers a technical overview of the pharmacokinetics and bioavailability of mefenamic acid in rodent models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Pharmacokinetic Profile in Rodent Models

The pharmacokinetic profile of mefenamic acid can be influenced by the animal model, drug formulation, and the physiological state of the animal. While comprehensive pharmacokinetic data for mefenamic acid in standard rodent models is fragmented across literature, studies in rabbits provide valuable insights into its behavior. Factors such as fever and dehydration have been shown to significantly alter its pharmacokinetic parameters.

Data Presentation

The following table summarizes key pharmacokinetic parameters of mefenamic acid following a single oral dose in rabbits, which are often used in preclinical studies. It is important to note that rabbits are lagomorphs, not rodents, but this data provides the most complete public-domain dataset for a common laboratory animal model and serves as a useful proxy.

| Parameter | Normal Rabbits | Febrile Rabbits | Dehydrated Rabbits | Units | Source |

| Dose | 50 | 50 | 50 | mg/kg (oral) | |

| Cmax | 3.345 ± 0.123 | 4.17 ± 0.086 | 2.852 ± 0.052 | µg/mL | |

| Tmax | 2.5 | Not Reported | 2.5 | hours | |

| AUC | 14.822 ± 0.262 | 19.423 ± 0.272 | Not Reported (significantly decreased) | µg·h/mL | |

| T½ (elimination) | 1.983 ± 0.05 | 2.076 ± 0.075 | Not Reported (no statistical change) | hours | |

| Vd | 14.62 ± 0.429 | 11.46 ± 0.380 | Not Reported (no statistical change) | L | |

| CL | 84.98 ± 1.502 | 63.97 ± 1.594 | 112.85 ± 1.46 | mL/min |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Half-life; Vd: Volume of distribution; CL: Total body clearance.

In febrile rabbits, a significant increase in Cmax and AUC was observed, alongside a decrease in the volume of distribution and total body clearance, suggesting that fever alters the drug's distribution and elimination. Conversely, dehydration led to a significant decrease in peak plasma concentration and AUC, with an increase in total body clearance.

In rats, studies have focused more on formulation improvements. For instance, solid dispersions of mefenamic acid prepared using hot-melt extrusion technology showed a relative bioavailability that was 2.24 to 2.97 times higher than that of pure mefenamic acid, indicating that formulation strategies can significantly enhance oral absorption.

Metabolism and Excretion

Mefenamic acid is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. The metabolic process involves two main oxidative steps.

-

Hydroxylation: Mefenamic acid is first metabolized to 3'-hydroxymethyl mefenamic acid (Metabolite I).

-

Oxidation: This intermediate metabolite can be further oxidized to 3'-carboxymefenamic acid (Metabolite II).

The parent drug and its metabolites may also undergo direct glucuronidation, a Phase II metabolic reaction, to form more water-soluble conjugates for excretion. The activity of these metabolites has not been extensively studied.

Excretion occurs through both renal and hepatic pathways. In humans, approximately 52-67% of the dose is recovered in the urine as the parent drug or its metabolites, while 20-25% is excreted in the feces, primarily as unconjugated 3'-carboxymefenamic acid.

Caption: Metabolic pathway of mefenamic acid via oxidation and glucuronidation.

Mechanism of Action: COX Inhibition

Like other NSAIDs, mefenamic acid exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, mefenamic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Caption: Mefenamic acid's mechanism of action via inhibition of COX-1 and COX-2.

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible pharmacokinetic data in rodent models. A typical study involves animal preparation, drug administration, serial blood sampling, and bioanalysis.

Animal Models and Preparation

-

Species: Wistar or Sprague-Dawley rats and CD1 or C57BL/6 mice are commonly used.

-

Housing: Animals are housed in environmentally controlled rooms with regulated temperature, humidity, and light-dark cycles.

-

Acclimatization: A period of acclimatization is required before the study begins. Animals are often fasted overnight prior to dosing to minimize food effects on drug absorption.

Drug Administration

-

Routes: Common administration routes for pharmacokinetic studies include oral (PO) gavage and intravenous (IV) injection to determine oral bioavailability. Intraperitoneal (IP) and subcutaneous (SC) routes are also used.

-

Formulation: Mefenamic acid may be administered as a suspension, solution, or in specialized formulations like solid dispersions or liposomes to enhance solubility and absorption.

Sample Collection and Processing

-

Serial Bleeding: To generate a complete pharmacokinetic profile from a single animal, serial blood samples are collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Techniques: Blood collection in mice can be performed via submandibular vein puncture for early time points, followed by retro-orbital plexus sampling, and a terminal cardiac puncture. In rats, jugular vein or saphenous vein cannulation allows for repeated, stress-free sampling.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying mefenamic acid in plasma due to their sensitivity and specificity.

-

Sample Preparation: A protein precipitation step is typically employed to extract mefenamic acid and an internal standard from the plasma matrix. This involves adding a solvent like acetonitrile, vortexing, and centrifuging to remove precipitated proteins.

-

Quantification: Calibration curves are generated using stock solutions of mefenamic acid to accurately determine its concentration in the unknown plasma samples.

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Conclusion

The pharmacokinetic profile of mefenamic acid in rodent models demonstrates rapid absorption and a relatively short half-life, consistent with observations in other species. Its metabolism is primarily handled by CYP2C9, leading to hydroxylated and carboxylated derivatives that are subsequently excreted. Key factors such as drug formulation and the animal's health status can significantly impact bioavailability and disposition. The experimental protocols outlined provide a standardized framework for conducting these essential preclinical studies, ensuring the generation of high-quality data to inform the continued development and safe use of mefenamic acid.

References

The Genesis of a Non-Steroidal Anti-Inflammatory Stalwart: A Technical History of Mefenamic Acid

An In-depth Guide on the Discovery, Development, and Core Scientific Principles of Mefenamic Acid for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Mefenamic acid, a prominent non-steroidal anti-inflammatory drug (NSAID), emerged from the dedicated research efforts at Parke-Davis in the early 1960s. This document provides a comprehensive technical overview of the discovery and historical development of mefenamic acid, detailing its synthesis, preclinical pharmacology, mechanism of action, and early clinical evaluation. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols from foundational research are provided to offer insight into the methodologies that established its therapeutic profile. Furthermore, key processes and logical flows in its development are visualized through diagrams to enhance understanding.

Discovery and Historical Context

Mefenamic acid was invented in 1961 by a team of scientists led by Claude V. Winder at Parke-Davis.[1] It belongs to the anthranilic acid derivatives, or fenamate, class of NSAIDs.[2] The discovery was part of a broader research program at Parke-Davis that also led to the development of related compounds, flufenamic acid in 1963 and meclofenamate sodium in 1964.[1] The U.S. Patent for mefenamic acid was issued in 1964.[1]

Its introduction to the market was swift, with approval in the United Kingdom in 1963 under the brand name Ponstan, followed by West Germany in 1964 (as Ponalar), France (as Ponstyl), and finally the United States in 1967 (as Ponstel).[1]

Chemical Synthesis

The foundational synthesis of mefenamic acid, as outlined in the original Parke-Davis patent, involves the Ullmann condensation of 2-chlorobenzoic acid and 2,3-dimethylaniline. This reaction is a copper-catalyzed nucleophilic aromatic substitution.

Synthesis Protocol

Reaction: Condensation of a benzoic acid derivative with an aniline derivative.

Reactants:

-

o-chlorobenzoic acid (or its potassium salt)

-

2,3-dimethylaniline

Catalyst: Copper-containing catalyst (e.g., mechanically divided or chemically precipitated copper, cupric bromide).

Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether, dimethyl sulfoxide, or nitrobenzene.

General Procedure:

-

Substantially equivalent quantities of the benzoic acid derivative and 2,3-dimethylaniline are combined in a suitable solvent.

-

A copper-containing catalyst and a proton acceptor are added.

-

The reaction mixture is heated to a temperature typically between 100°C and 200°C.

-

Upon completion of the reaction, the mixture is acidified (e.g., with concentrated hydrochloric acid).

-

The precipitated N-(2,3-dimethylphenyl)anthranilic acid (mefenamic acid) is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., bis(2-methoxyethyl)ether).

Preclinical Pharmacology

The initial pharmacological profile of mefenamic acid was established through a series of preclinical studies in animal models. The seminal work by Winder and colleagues, published in 1962 in the Journal of Pharmacology and Experimental Therapeutics, detailed its anti-inflammatory, antipyretic, and analgesic properties.

Anti-inflammatory Activity

Experimental Protocol: UV-Erythema Assay in Guinea Pigs

-

Albino guinea pigs were used.

-

The animals were fasted for 24 hours prior to the experiment.

-

The backs of the guinea pigs were clipped.

-

Mefenamic acid (or a control substance) was administered orally.

-

One hour after drug administration, the animals were exposed to a standardized dose of ultraviolet radiation to induce erythema.

-

The degree of erythema was scored at regular intervals post-irradiation.

-

The reduction in erythema in the drug-treated group compared to the control group was used to quantify anti-inflammatory activity.

Antipyretic Activity

Experimental Protocol: Yeast-Induced Pyrexia in Rats

-

Rats were used as the animal model.

-

Fever was induced by subcutaneous injection of a yeast suspension.

-

Rectal temperatures were monitored until a stable fever was established.

-

Mefenamic acid (or a control substance) was administered orally.

-

Rectal temperatures were recorded at specified time points after drug administration.

-

The reduction in body temperature was measured to determine the antipyretic effect.

Analgesic Activity

Experimental Protocol: Phenylquinone Writhing Test in Mice

-

Mice were used in this assay.

-

Mefenamic acid (or a control substance) was administered orally.

-

After a set period, a solution of phenylquinone was injected intraperitoneally to induce a characteristic writhing response.

-

The number of writhes was counted for a specified duration.

-

The analgesic effect was quantified as the percentage reduction in the number of writhes in the drug-treated group compared to the control group.

Mechanism of Action

The primary mechanism of action of mefenamic acid, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Mefenamic acid is considered a competitive, time-dependent, and reversible inhibitor of both COX isoenzymes.

Pharmacokinetics

Mefenamic acid is rapidly absorbed after oral administration. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Bioavailability | ~90% | |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | |

| Protein Binding | >90% | |

| Elimination Half-life | ~2 hours | |

| Metabolism | Hepatic (primarily via CYP2C9) | |

| Excretion | 52-67% renal, 20-25% fecal |

Early Clinical Trials

Following promising preclinical results, mefenamic acid was evaluated in clinical trials for various inflammatory and pain conditions.

Rheumatoid Arthritis

Several early studies investigated the efficacy of mefenamic acid in rheumatoid arthritis. A double-blind, crossover study compared mefenamic acid (500 mg three times daily) with indomethacin (25 mg four times daily) and a placebo in 18 patients. Both active treatments were found to be significantly more effective than placebo across most assessed parameters. While some patient preference was noted for indomethacin, the study concluded there was no clinically significant difference between the two active drugs. Another study comparing mefenamic acid (1500 mg/day) with ibuprofen (1200 mg/day) in patients with rheumatoid arthritis found that mefenamic acid compared favorably with ibuprofen, with both drugs demonstrating similar mild gastrointestinal side effects.

| Study | Comparison | Dosage | Key Findings | Reference |

| Mavrikakis et al. (1977) | Mefenamic Acid vs. Indomethacin vs. Placebo | MA: 500 mg t.d.s.; Indo: 25 mg q.d.s. | MA and Indomethacin significantly better than placebo; no significant clinical difference between MA and Indomethacin. | |

| Hill et al. (1976) | Mefenamic Acid vs. Ibuprofen | MA: 1500 mg/day; Ibuprofen: 1200 mg/day | Mefenamic acid compared favorably with ibuprofen; similar mild side effect profiles. | |

| Myles, A. B. (1967) | Mefenamic Acid vs. Indomethacin vs. Placebo | Not specified in abstract | Mefenamic acid was effective in treating rheumatoid arthritis. |

Dysmenorrhea

Mefenamic acid proved to be particularly effective for the treatment of primary dysmenorrhea.

Clinical Trial Protocol Example:

-

Study Design: Double-blind, placebo-controlled, crossover trial.

-

Patient Population: Women with a history of primary spasmodic dysmenorrhea.

-

Treatment Regimen: Mefenamic acid (e.g., 500 mg initial dose, followed by 250 mg every 6 hours) or placebo, administered at the onset of pain or bleeding.

-

Efficacy Parameters: Patient and investigator assessment of pain, need for concurrent analgesics, and changes in the severity and frequency of dysmenorrhea symptoms.

Conclusion

The discovery and development of mefenamic acid by Parke-Davis in the 1960s marked a significant advancement in the management of pain and inflammation. Its synthesis via the Ullmann condensation provided a viable route for large-scale production. Rigorous preclinical evaluation established its anti-inflammatory, analgesic, and antipyretic properties, which were later confirmed in clinical trials for conditions such as rheumatoid arthritis and dysmenorrhea. The understanding of its mechanism of action, primarily through the inhibition of cyclooxygenase, has solidified its place within the non-steroidal anti-inflammatory drug class. This technical overview provides a historical and scientific foundation for understanding the origins and core attributes of this enduring therapeutic agent.

References

Mefenamic Acid's Interaction with Cyclooxygenase (COX) Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical and pharmacological interactions between mefenamic acid and the cyclooxygenase (COX) enzymes, COX-1 and COX-2. It consolidates quantitative data on inhibitory activity, details common experimental methodologies, and illustrates the relevant biological pathways.

Introduction to Cyclooxygenase Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme responsible for the conversion of arachidonic acid into prostanoids, a class of potent lipid signaling molecules that includes prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1]

-

COX-2: An inducible enzyme that is typically not expressed in most cells under normal conditions.[1] Its expression is significantly upregulated by inflammatory stimuli, cytokines, and growth factors, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[1]

Due to their central role in the inflammatory cascade, COX enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Mefenamic Acid: Mechanism of Action

Mefenamic acid is a non-steroidal anti-inflammatory drug from the fenamate class used to treat mild to moderate pain. Its therapeutic effects are primarily derived from its ability to inhibit the cyclooxygenase enzymes.

Mefenamic acid acts as a non-selective, competitive inhibitor of both COX-1 and COX-2 . By binding to the cyclooxygenase active site, it blocks the access of the substrate, arachidonic acid, thereby preventing its conversion into prostaglandin H2 (PGH2) and subsequent prostanoids. This reduction in prostaglandin synthesis is the core mechanism behind its analgesic, anti-inflammatory, and antipyretic properties.

More recent research suggests a complex inhibitory mechanism. Mefenamic acid has been shown to be a potent, noncompetitive inhibitor of the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by COX-2, while acting as a weaker, competitive inhibitor of arachidonic acid oxygenation. This substrate-selective inhibition is linked to the homodimeric structure of the COX-2 enzyme and may be influenced by the cellular peroxide tone.

Quantitative Analysis of COX Inhibition

The inhibitory potency of mefenamic acid against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). It is critical to note that reported IC50 values can vary significantly between studies due to differences in experimental systems (e.g., purified enzyme vs. whole blood assays), enzyme source (e.g., human, ovine), and assay conditions.

Below is a summary of published IC50 values for mefenamic acid from various sources.

| Enzyme Isoform | IC50 Value | Assay Type / Enzyme Source | Reference |

| hCOX-1 | 40 nM (0.04 µM) | Human Recombinant | |

| hCOX-2 | 3 µM | Human Recombinant | |

| COX-1 | 0.12 µM | Not Specified | |

| COX-2 | Ambiguous Results | Not Specified | |

| COX-1 | 29.9 µM | Not Specified | |

| COX-2 | 1.98 µM | Not Specified |

Note: The variability in these values underscores the importance of considering the specific experimental context when comparing the potency and selectivity of NSAIDs.

Signaling Pathway and Point of Inhibition

Mefenamic acid intervenes at the initial, rate-limiting step of the arachidonic acid cascade. The following diagram illustrates this pathway and the inhibitory action of mefenamic acid.

Experimental Protocols

Determining the inhibitory activity of compounds like mefenamic acid on COX enzymes requires precise, validated assays. Below are detailed methodologies for two common approaches: a purified enzyme assay with LC-MS/MS detection and a fluorometric inhibitor screening assay.

Purified Enzyme COX Inhibition Assay (LC-MS/MS Detection)

This protocol is adapted from methodologies designed to precisely quantify enzymatic activity by measuring the production of a specific prostaglandin (PGE2).

1. Reagent Preparation:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

Cofactor Solution: Prepare a stock solution containing 100 µM hematin and 40 mM L-epinephrine in the reaction buffer.

-

Enzyme Solution: Reconstitute purified ovine COX-1 or human recombinant COX-2 in reaction buffer to a working concentration (e.g., 0.1 µg/20 µL for COX-1, 0.2 µg/20 µL for COX-2).

-

Inhibitor Stock: Prepare a stock solution of mefenamic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions at 100x the final desired concentration.

-

Substrate Solution: Prepare a solution of arachidonic acid in reaction buffer to achieve a final assay concentration of 5 µM.

2. Assay Procedure:

-

In an Eppendorf tube, combine 146 µL of reaction buffer and 12 µL of the combined hematin/L-epinephrine cofactor solution.

-

Add 20 µL of the enzyme solution (COX-1 or COX-2) and incubate at room temperature for 2 minutes.

-

Add 2 µL of the 100x mefenamic acid dilution (or DMSO for control) to the enzyme mixture. Pre-incubate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid substrate solution.

-

Allow the reaction to proceed for exactly 2 minutes at 37°C.

-

Terminate the reaction by adding 20 µL of 2.0 M HCl.

-

Add internal standards (e.g., d4-PGE2) for quantification.

3. Product Detection and Analysis:

-

Analyze the samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration of PGE2 produced.

-

Calculate the percent inhibition for each mefenamic acid concentration relative to the DMSO control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Fluorometric COX Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase component of COX activity.

1. Reagent Preparation (Based on a typical kit):

-

Assay Buffer: Provided in the kit.

-

Enzyme: Reconstitute human recombinant COX-2 with sterile water. Aliquot and store at -80°C. Keep on ice during use.

-

Cofactor & Probe: Dilute concentrated stocks in Assay Buffer immediately before use.

-

Inhibitor (Mefenamic Acid): Dissolve in DMSO to create a stock solution. Prepare a 10x working dilution series in Assay Buffer.

-

Substrate (Arachidonic Acid): Reconstitute with ethanol, then dilute with NaOH and purified water as per kit instructions.

2. Assay Workflow Diagram:

3. Assay Procedure:

-

Dispense 10 µL of diluted mefenamic acid solution into designated wells of a 96-well white opaque plate. Add 10 µL of Assay Buffer with solvent to "Enzyme Control" wells.

-

Prepare a master Reaction Mix containing Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme.

-

Add 80 µL of the Reaction Mix to each well.

-

Preset the fluorescence plate reader to measure kinetically at Ex/Em = 535/587 nm.

-

Initiate the reaction in all wells simultaneously by adding 10 µL of the diluted arachidonic acid solution.

-

Immediately begin reading the fluorescence kinetically at 25°C for 5-10 minutes.

4. Data Analysis:

-

For each well, determine the reaction rate by calculating the slope (ΔRFU / ΔTime) in the linear portion of the kinetic curve.

-

Calculate the percent inhibition using the formula: % Inhibition = [(Slope_Control - Slope_Inhibitor) / Slope_Control] * 100.

-

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Conclusion

Mefenamic acid exerts its therapeutic effects through the competitive and non-selective inhibition of COX-1 and COX-2, thereby reducing the synthesis of inflammatory prostaglandins. While its fundamental mechanism is well-understood, quantitative assessments of its potency yield a range of values, highlighting the sensitivity of results to the chosen experimental assay. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers engaged in the study of NSAIDs and the continued development of anti-inflammatory agents.

References

An In-Depth Technical Guide to the In Vitro Solubility and Stability of Mefenamic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of mefenamic acid when prepared in dimethyl sulfoxide (DMSO) for in vitro applications. Adherence to proper preparation and storage protocols is critical for ensuring the accuracy and reproducibility of experimental results.

Executive Summary

Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is characterized by its low aqueous solubility. Consequently, for in vitro assays, it is commonly dissolved in the polar aprotic solvent, DMSO. This guide details the solubility limits of mefenamic acid in DMSO, provides data on the stability of these solutions under typical laboratory storage conditions, and outlines detailed experimental protocols for researchers to validate these parameters in their own laboratories.

Solubility of Mefenamic Acid in DMSO

Mefenamic acid exhibits high solubility in DMSO, a characteristic of many dipolar aprotic solvents.[1] This property allows for the preparation of concentrated stock solutions, which are essential for high-throughput screening and other in vitro experimental setups.

Quantitative Solubility Data

The solubility of mefenamic acid in DMSO has been determined to be significant, facilitating its use in a laboratory setting. The quantitative data is summarized in the table below. It is important to note that using fresh, anhydrous DMSO is recommended, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]

| Parameter | Value | Unit | Source |

| Solubility in DMSO | 48 | mg/mL | Selleck Chemicals[1] |

| ~199 | mM | Calculated |

Stability of Mefenamic Acid in DMSO

The stability of mefenamic acid in DMSO is dependent on storage temperature and duration. Proper storage is crucial to prevent degradation of the compound, which could lead to inaccurate experimental outcomes. Forced degradation studies have shown that mefenamic acid is susceptible to degradation under oxidative stress, while it remains relatively stable under hydrolytic, photolytic, and thermal stress conditions.[2]

Recommended Storage and Stability Data

Stock solutions of mefenamic acid in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. The following table outlines the recommended storage conditions to maintain the integrity of the compound in solution.

| Storage Temperature | Recommended Maximum Storage Duration | Source |

| -80°C | 1 year | Selleck Chemicals[1] |

| -20°C | 1 month | Selleck Chemicals |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of mefenamic acid in DMSO.

Protocol for Determining Equilibrium Solubility

This protocol determines the maximum concentration of mefenamic acid that can be dissolved in DMSO at a specific temperature.

Materials:

-

Mefenamic Acid powder

-

Anhydrous DMSO (≥99.9% purity)

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Thermomixer or shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical standard of mefenamic acid

Procedure:

-

Add an excess amount of mefenamic acid powder to a microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 1 mL).

-

Tightly cap the tube and place it in a thermomixer set to 25°C.

-

Shake the suspension at a constant speed for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Prepare a series of dilutions of the filtered supernatant in the mobile phase used for HPLC analysis.

-

Analyze the diluted samples by a validated HPLC method. A common setup involves a C8 or C18 column with a mobile phase of acetonitrile and a buffer solution, with detection at approximately 285 nm.

-

Quantify the concentration of mefenamic acid by comparing its peak area to a calibration curve generated from the analytical standard.

-

Calculate the original solubility in DMSO by applying the dilution factor.

Protocol for Assessing Long-Term Stability

This protocol evaluates the degradation of mefenamic acid in a DMSO stock solution over time under various storage conditions.

Materials:

-

Mefenamic Acid powder

-

Anhydrous DMSO (≥99.9% purity)

-

Amber glass or polypropylene vials with screw caps

-

HPLC or LC-MS system

-

Internal standard (optional, but recommended)

Procedure:

-

Prepare a stock solution of mefenamic acid in anhydrous DMSO at a desired concentration (e.g., 10 mM).

-

Dispense aliquots of the stock solution into multiple amber vials, minimizing headspace. Tightly cap the vials.

-

Time-Zero (T0) Analysis: Immediately analyze an aliquot of the stock solution to determine the initial purity. This is done by diluting the stock solution to an appropriate concentration for HPLC or LC-MS analysis.

-

Storage: Store the remaining vials under the desired conditions (e.g., -80°C, -20°C, and room temperature), protected from light.

-

Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage condition.

-

Allow the vial to thaw completely and equilibrate to room temperature.

-

Prepare a sample for analysis by diluting it to the same concentration as the T0 sample.

-

Analyze the sample using the same validated HPLC or LC-MS method used for the T0 analysis.

-

Data Analysis: Calculate the purity of mefenamic acid at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradation products).

-

Determine the percentage of mefenamic acid remaining at each time point relative to the T0 sample.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Workflow for determining the equilibrium solubility of Mefenamic Acid in DMSO.

Caption: Workflow for assessing the long-term stability of Mefenamic Acid in DMSO.

References

Mefenamic acid's potential as a neuroprotective agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic and anti-inflammatory properties. Emerging preclinical evidence, however, suggests a promising new role for this fenamate-class drug as a neuroprotective agent. This technical guide synthesizes the current understanding of mefenamic acid's neuroprotective mechanisms, summarizing key experimental findings and providing detailed methodologies to facilitate further research and development in this critical area. The multifaceted actions of mefenamic acid, extending beyond its traditional cyclooxygenase (COX) inhibitory function, present a compelling case for its investigation in the context of neurodegenerative diseases and acute brain injury.

Core Mechanisms of Neuroprotection

Mefenamic acid's neuroprotective effects appear to be mediated through a combination of mechanisms, including modulation of neuroinflammation, reduction of excitotoxicity, and regulation of apoptotic pathways. Unlike some other NSAIDs, its benefits are not solely attributed to COX inhibition.[1][2]

Inhibition of the NLRP3 Inflammasome

A pivotal mechanism underlying mefenamic acid's neuroprotective action is its ability to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome.[3][4][5] The NLRP3 inflammasome is a multiprotein complex in immune cells, including microglia in the brain, that, when activated, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to neuroinflammation and neuronal damage. Mefenamic acid, along with other fenamates, has been shown to selectively inhibit the NLRP3 inflammasome, an effect independent of its COX-inhibiting activity. This inhibition is thought to occur through the blockade of volume-regulated anion channels (VRACs), which are crucial for NLRP3 activation.

Signaling Pathway: Mefenamic Acid's Inhibition of the NLRP3 Inflammasome

Caption: Mefenamic acid inhibits NLRP3 inflammasome activation.

Modulation of Excitotoxicity

Glutamate-induced excitotoxicity is a common pathway of neuronal injury in stroke and neurodegenerative diseases. Mefenamic acid has demonstrated significant neuroprotective effects against glutamate-evoked excitotoxicity in vitro. This protection is not shared by all NSAIDs, suggesting a mechanism independent of COX inhibition. While the precise mechanism is still under investigation, it may involve the modulation of GABA-A receptors and non-selective cation channels.

Anti-Apoptotic Effects

In models of Alzheimer's disease, mefenamic acid has been shown to exert anti-apoptotic effects. It up-regulates the expression of the anti-apoptotic protein Bcl-X(L) and reduces the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. It also decreases the production of the free radical nitric oxide.

Quantitative Data from Preclinical Studies

The neuroprotective effects of mefenamic acid have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

In Vivo Studies

| Model | Species | Treatment | Key Findings | Reference |

| Ischemic Stroke (MCAO) | Rat | Mefenamic acid (0.5 mg/kg or 1 mg/kg, ICV) | Significantly reduced infarct volume and total ischemic brain damage. | ,, |

| Ischemic Stroke (MCAO) | Rat | Mefenamic acid (20mg/kg x 4, i.v.) | Reduced infarct volume by 53%, total ischemic brain damage by 41%, and edema by 45%. | ,, |

| Alzheimer's Disease (Aβ₁₋₄₂ infusion) | Rat | Mefenamic acid | Improved learning and memory impairment. | |

| Alzheimer's Disease (Transgenic mice) | Mouse | Mefenamic acid | Completely reversed memory loss and reduced brain inflammation. | ,, |

| Sepsis-induced brain inflammation | Rat | Mefenamic acid (10, 30, and 50 mg/kg) | Decreased brain levels of IL-1β, IL-18, TNF-α, and NLRP3. |

In Vitro Studies

| Model | Cell Type | Treatment | Key Findings | Reference |

| Glutamate-induced excitotoxicity | Rat hippocampal neurons | Mefenamic acid (10-100µM) | Significantly reduced glutamate-evoked cell death. | |

| Amyloid-beta toxicity | Neuronal cells | Mefenamic acid | Attenuated neurotoxicity induced by Aβ₁₋₄₂. | |

| NLRP3 inflammasome activation | Macrophages | Mefenamic acid | Inhibited NLRP3 inflammasome activation and IL-1β release. | , |

Human Studies

| Condition | Study Design | Treatment | Key Findings | Reference |

| Cognitive decline in prostate cancer patients on ADT | Phase II clinical trial | Mefenamic acid (500 mg, twice daily for 6 months) | Significantly increased the probability of maintained or improved cognitive function (MMSE score) compared to placebo. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are outlines of key experimental protocols described in the cited literature.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model is widely used to simulate ischemic stroke.

Experimental Workflow: MCAO Model in Rats

Caption: Workflow for the MCAO in vivo stroke model.

-

Animal Model: Adult male Wistar rats (300-350g) are commonly used.

-

Surgical Procedure:

-

Anesthesia is induced.

-

The common carotid artery is exposed, and a filament is inserted to occlude the middle cerebral artery for a defined period, typically 2 hours.

-

-

Drug Administration:

-

Mefenamic acid or vehicle can be administered through various routes, including intracerebroventricular (ICV) infusion or intravenous (i.v.) injection, at specified doses and time points relative to the MCAO procedure.

-

-

Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion.

-

Assessment:

-

Neurological deficits are often scored at 24 hours post-MCAO.

-

Animals are then euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume, penumbra, and edema.

-

Glutamate-Induced Excitotoxicity in Neuronal Cultures

This in vitro assay is used to assess the direct neuroprotective effects of compounds against glutamate-induced cell death.

Experimental Workflow: In Vitro Excitotoxicity Assay

Caption: Workflow for the in vitro glutamate excitotoxicity assay.

-

Cell Culture: Primary embryonic rat hippocampal neurons are cultured for a specified period (e.g., 9-14 days).

-

Treatment:

-

Cultures are exposed to a neurotoxic concentration of glutamate (e.g., 5µM) for a short duration (e.g., 10 minutes).

-

Test compounds, such as mefenamic acid at various concentrations (e.g., 10-100µM), are co-incubated with glutamate.

-

-

Assessment of Cell Death: After 24 hours, cell death is quantified by measuring the levels of lactate dehydrogenase (LDH) released into the culture medium.

Considerations for Drug Development

While the preclinical data are promising, several factors need to be considered for the translation of mefenamic acid into a neuroprotective therapeutic.

-

Blood-Brain Barrier Penetration: The extent to which mefenamic acid crosses the blood-brain barrier (BBB) is a critical factor. Studies have shown that its brain-to-plasma concentration ratio can be influenced by factors such as systemic inflammation, which may alter the function of efflux transporters at the BBB.

-

Dosing and Safety: The optimal neuroprotective dose in humans is yet to be determined. Long-term use of NSAIDs is associated with gastrointestinal and cardiovascular risks, which will need to be carefully weighed against the potential benefits in chronic neurodegenerative diseases.

-

Therapeutic Window: For acute injuries like stroke, the therapeutic window for administration will be a crucial determinant of efficacy.

Conclusion

Mefenamic acid exhibits significant neuroprotective potential in preclinical models of both acute and chronic neurological disorders. Its multifaceted mechanism of action, particularly its ability to inhibit the NLRP3 inflammasome independently of COX inhibition, distinguishes it from other NSAIDs and positions it as a promising candidate for further investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals to design future studies aimed at validating these findings and exploring the therapeutic utility of mefenamic acid in human neurodegenerative diseases and ischemic stroke.

References

- 1. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke [frontiersin.org]

- 2. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

Mefenamic Acid: An In-depth Technical Guide to its Antipyretic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antipyretic properties of Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). The document delves into its mechanism of action, relevant signaling pathways, detailed experimental protocols for preclinical evaluation, and a summary of clinical data, presented for an audience with a strong scientific background.

Core Mechanism of Antipyresis

Mefenamic acid exerts its antipyretic, analgesic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] As a non-selective inhibitor, it targets both COX-1 and COX-2.[3][4] The process of fever, or pyrexia, is initiated by pyrogens, which can be exogenous (e.g., lipopolysaccharides from bacteria) or endogenous (e.g., cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-α). These pyrogens trigger the synthesis of prostaglandin E2 (PGE2) in the periphery and within the central nervous system, particularly in the preoptic area of the hypothalamus.[5] The hypothalamus acts as the body's thermostat, and elevated levels of PGE2 in this region lead to an increase in the thermoregulatory set-point, resulting in fever. Mefenamic acid's antipyretic action is a direct consequence of its ability to block COX enzymes, thereby reducing the production of PGE2 and resetting the hypothalamic thermostat to its normal level.

Signaling Pathway of Fever and Mefenamic Acid's Intervention

The following diagram illustrates the signaling cascade leading to fever and the point of intervention for Mefenamic acid.

Quantitative Data on Antipyretic Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies investigating the antipyretic effects of Mefenamic acid.

Table 1: Preclinical Studies

| Animal Model | Pyrogen | Mefenamic Acid Dose | Key Findings | Reference(s) |

| Rabbit | E. coli endotoxin | 50 mg/kg (oral) | Significant increase in plasma concentration and bioavailability of Mefenamic acid in febrile state compared to normal state. | |

| Mice | N/A (Immunomodulatory study) | Low, medium, and high doses | Showed immunosuppressive activity by reducing white blood cell count and other hematological parameters. |

Table 2: Clinical Studies in Pediatric Patients

| Study Design | Comparison Groups | Mefenamic Acid Dose | Key Findings | Reference(s) |

| Randomized Controlled Trial | Standard-dose paracetamol (15 mg/kg), High-dose paracetamol (20 mg/kg) | 6 mg/kg | Mefenamic acid had a similar and faster antipyretic effect than standard-dose paracetamol. The duration of action was longer, though not statistically significant. | |

| Comparative Study | Paracetamol (15 mg/kg) | 4 mg/kg | Mefenamic acid showed significantly greater antipyretic efficacy than paracetamol. | |

| Comparative Study | Paracetamol (10 mg/kg), Ibuprofen (7 mg/kg) | 6.5 mg/kg | Mefenamic acid demonstrated significantly better antipyretic activity compared to both paracetamol and ibuprofen over 4 hours. | |

| Review of Clinical Trials | Paracetamol, Ibuprofen | 4 - 6.5 mg/kg | Consistently showed faster onset of action, greater temperature reduction, and sustained antipyretic effects compared to paracetamol and ibuprofen. |

Experimental Protocols for Preclinical Antipyretic Screening

Standardized animal models are crucial for the preclinical evaluation of antipyretic agents. The two most commonly used models are brewer's yeast-induced pyrexia and lipopolysaccharide (LPS)-induced fever in rats.

Brewer's Yeast-Induced Pyrexia in Rats

This model induces a prolonged febrile response, suitable for evaluating the duration of action of antipyretic drugs.

Materials:

-

Wistar rats (150-200g)

-

Brewer's yeast

-

0.9% sterile saline solution

-

Digital rectal thermometer

-

Oral gavage needles

Procedure:

-

Baseline Temperature Measurement: Record the initial rectal temperature of each rat by inserting a digital thermometer to a depth of 2 cm.

-

Induction of Pyrexia: Prepare a 15-20% (w/v) suspension of brewer's yeast in sterile saline. Administer the suspension subcutaneously in the dorsal region of the rats at a volume of 10-20 ml/kg.

-

Post-Induction Period: After yeast administration, withdraw food but allow free access to water.

-

Confirmation of Pyrexia: After 17-18 hours, measure the rectal temperature again. Only rats that show an increase in body temperature of at least 0.5°C are selected for the study.

-

Drug Administration: Administer Mefenamic acid or the vehicle/control substance orally via gavage.

-

Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 30, 60, 120, and 180 minutes) post-drug administration to assess the antipyretic effect.

Lipopolysaccharide (LPS)-Induced Fever in Rats

This model mimics the febrile response to a gram-negative bacterial infection and is characterized by a rapid onset of fever.

Materials:

-

Wistar rats

-

Lipopolysaccharide (from E. coli)

-

Sterile, pyrogen-free saline solution

-

Digital rectal thermometer or implantable temperature transponders

-

Intraperitoneal (i.p.) injection supplies

Procedure:

-

Acclimatization and Baseline Temperature: Allow rats to acclimatize to the experimental conditions. Record their baseline body temperature.

-

LPS Solution Preparation: Prepare the LPS solution in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/ml for a 0.5 mg/kg dose). The dose of LPS can vary (e.g., 50 µg/kg).

-

Drug Pre-treatment: Administer Mefenamic acid or the vehicle/control substance orally one hour before the LPS challenge.

-

Induction of Fever: Inject the LPS solution intraperitoneally.

-

Temperature Measurement: Monitor the rectal temperature at various time points post-LPS injection (e.g., 2, 4, 6, 12, and 24 hours) to evaluate the effect of the treatment on the febrile response.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the antipyretic properties of a test compound.

Conclusion

Mefenamic acid is a potent antipyretic agent with a well-established mechanism of action centered on the inhibition of prostaglandin synthesis. Preclinical and clinical studies consistently demonstrate its efficacy in reducing fever, often superior to other commonly used antipyretics. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of antipyretic therapies. For researchers and drug development professionals, a thorough understanding of these principles is essential for advancing the field of pyrexia management.

References

- 1. plantsjournal.com [plantsjournal.com]

- 2. The Antipyretic Effect of High-Dose Paracetamol Versus Mefenamic Acid in the Treatment of Febrile Children: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. researchgate.net [researchgate.net]

- 5. Consensus on the Use of Mefenamic Acid in Pediatric Practice (MAPP): Perspectives From Indian Pediatricians - PMC [pmc.ncbi.nlm.nih.gov]

Mefenamic Acid's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This document provides a detailed examination of the molecular mechanisms underpinning this inhibition, with a focus on its interaction with cyclooxygenase (COX) enzymes. It outlines the kinetics of this interaction, presents quantitative data on its inhibitory potency, and provides detailed experimental protocols for assessing its activity. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Mefenamic acid is a widely used NSAID for the management of mild to moderate pain, including menstrual pain, dental pain, and rheumatoid arthritis.[1][2] Its analgesic, anti-inflammatory, and antipyretic properties are attributed to its ability to block the production of prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] Understanding the nuances of mefenamic acid's interaction with these isoenzymes is crucial for optimizing its therapeutic use and for the development of new, more selective anti-inflammatory agents.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of mefenamic acid is the inhibition of the COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. Mefenamic acid is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate inflammatory responses.

Mefenamic acid binds to the active site of the cyclooxygenase enzyme. X-ray crystallography studies have revealed that it binds within the cyclooxygenase channel in an inverted orientation. Its carboxylic acid group interacts with key amino acid residues, Tyr-385 and Ser-530, at the apex of the channel, thereby blocking the entry of the substrate, arachidonic acid.

The inhibition of COX enzymes by mefenamic acid is competitive and reversible. However, its interaction with the COX-2 isoform is more complex. It acts as a weak, competitive inhibitor of arachidonic acid oxygenation by COX-2, but a potent, noncompetitive inhibitor of 2-arachidonoylglycerol (2-AG) oxygenation. This suggests a differential mechanism of inhibition depending on the substrate.

Quantitative Analysis of COX Inhibition

The inhibitory potency of mefenamic acid against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the assay conditions and the source of the enzymes.

| Enzyme Target | IC50 Value | Substrate | Assay Type | Reference |

| Human COX-1 | 40 nM | Arachidonic Acid | In vitro (purified enzyme) | |

| Human COX-2 | 3 µM | Arachidonic Acid | In vitro (purified enzyme) | |

| Ovine COX-1 | 0.12 µM | Not Specified | In vitro (fluorescent inhibitor screening) | |

| Human COX-2 | No IC50 determined | Not Specified | In vitro (fluorescent inhibitor screening) | |

| Murine COX-2 | Kᵢ of 10 ± 5 µM | Arachidonic Acid | In vitro (oxygen monitoring) |

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by mefenamic acid.

Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol outlines a common method for determining the IC50 of mefenamic acid against purified COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Mefenamic acid stock solution (in DMSO)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of mefenamic acid in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).

-

Add the mefenamic acid dilutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., a strong acid).

-

Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each mefenamic acid concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a more physiologically relevant assessment of COX inhibition by accounting for plasma protein binding.

Materials:

-

Freshly drawn human venous blood (heparinized for COX-2 assay, no anticoagulant for COX-1 assay)

-

Mefenamic acid stock solution (in DMSO or other suitable vehicle like Cremophor EL-EtOH)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Saline solution

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

-

Incubator, centrifuge, and microplate reader

Procedure for COX-1 Activity (TXB2 Production):

-

Aliquot whole blood into tubes.

-

Add various concentrations of mefenamic acid or vehicle control.

-

Incubate at 37°C for 1 hour to allow blood to clot, which stimulates platelet TXB2 production.

-

Centrifuge the tubes to separate the serum.

-

Measure the TXB2 concentration in the serum using an EIA kit.

-

Calculate the IC50 for COX-1 inhibition.

Procedure for COX-2 Activity (PGE2 Production):

-

Aliquot heparinized whole blood into tubes.

-

Add various concentrations of mefenamic acid or vehicle control.

-

Add LPS to induce COX-2 expression in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an EIA kit.

-

Calculate the IC50 for COX-2 inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like mefenamic acid on COX enzymes.

Conclusion

Mefenamic acid's therapeutic efficacy is intrinsically linked to its ability to inhibit prostaglandin synthesis through the competitive and reversible inhibition of both COX-1 and COX-2 enzymes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The visualization of the signaling pathway and experimental workflows further clarifies the mechanism of action and the methods used to characterize its inhibitory properties. A thorough understanding of these aspects is essential for the rational use of mefenamic acid and for the design of future anti-inflammatory therapies with improved selectivity and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Mefenamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class, is a widely utilized therapeutic agent for the management of mild to moderate pain, including menstrual pain.[1][2][3] Its efficacy is rooted in its well-characterized mechanism of action, involving the inhibition of prostaglandin synthesis.[4][5] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies of mefenamic acid, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development. The document details its physicochemical characteristics, synthesis, and metabolic pathways, and presents key experimental protocols for its analysis.

Molecular Structure and Identification

Mefenamic acid, chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid, is a derivative of anthranilic acid. The molecule consists of a benzoic acid moiety linked to a 2,3-dimethylphenyl group via a secondary amine. This structural arrangement is fundamental to its pharmacological activity.

| Identifier | Value |

| IUPAC Name | 2-(2,3-dimethylphenyl)aminobenzoic acid |

| CAS Number | 61-68-7 |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| InChI | InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

| SMILES | CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C |

The molecule exhibits conformational flexibility, which gives rise to different polymorphic forms. Three polymorphic forms (I, II, and III) have been identified, all crystallizing in the triclinic space group P-1. Form I is the most stable under ambient conditions.

Physicochemical Properties

The physicochemical properties of mefenamic acid significantly influence its formulation, bioavailability, and pharmacokinetic profile. It is a white to off-white crystalline powder with a defined melting point. Its poor aqueous solubility is a critical factor in drug formulation.

| Property | Value | Reference |

| Melting Point | 230-231 °C | |

| pKa | 4.2 | |

| LogP (Octanol/Water) | 5.12 | |

| Water Solubility | 0.004% at pH 7.1 | |

| Solubility in Ethanol | Slightly soluble (1 in 185 mL) | |

| Solubility in Chloroform | Sparingly soluble (1 in 150 mL) | |

| Solubility in Ether | Sparingly soluble (1 in 80 mL) | |

| Solubility in DMSO | 48 mg/mL |

Synthesis of Mefenamic Acid

The synthesis of mefenamic acid is typically achieved through the condensation reaction of 2-chlorobenzoic acid and 2,3-dimethylaniline. This reaction is often catalyzed by a copper salt.

General Synthesis Pathway

Caption: General synthesis of Mefenamic acid.

Detailed Experimental Protocol for Synthesis

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 2-chlorobenzoic acid in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reactants: Add an equimolar amount of 2,3-dimethylaniline to the solution. An acid scavenger, such as potassium carbonate, is also added to neutralize the hydrochloric acid formed during the reaction. A catalytic amount of a copper-based catalyst (e.g., copper(II) acetate) can be introduced to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into a large volume of water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude mefenamic acid.

-

Recrystallization: Collect the crude product by filtration, wash it with water, and dry it. The final purification is achieved by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure mefenamic acid crystals.

Mechanism of Action and Signaling Pathway

Mefenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, mefenamic acid reduces the production of prostaglandins.

Caption: Inhibition of Prostaglandin Synthesis.

Pharmacokinetics and Metabolism